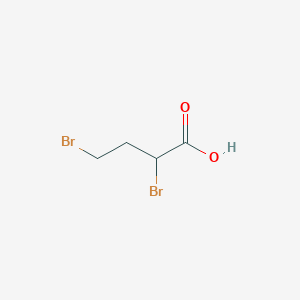

2,4-Dibromobutanoic acid

CAS No.: 63164-16-9

Cat. No.: VC3743490

Molecular Formula: C4H6Br2O2

Molecular Weight: 245.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63164-16-9 |

|---|---|

| Molecular Formula | C4H6Br2O2 |

| Molecular Weight | 245.9 g/mol |

| IUPAC Name | 2,4-dibromobutanoic acid |

| Standard InChI | InChI=1S/C4H6Br2O2/c5-2-1-3(6)4(7)8/h3H,1-2H2,(H,7,8) |

| Standard InChI Key | OFBPRWUYMOUQML-UHFFFAOYSA-N |

| SMILES | C(CBr)C(C(=O)O)Br |

| Canonical SMILES | C(CBr)C(C(=O)O)Br |

Introduction

Chemical Identity and Basic Properties

2,4-Dibromobutanoic acid (CAS 63164-16-9) features a four-carbon chain with strategically positioned bromine atoms and a carboxylic acid functional group. The compound's precise molecular structure is represented by the InChI identifier: InChI=1/C4H6Br2O2/c5-2-1-3(6)4(7)8/h3H,1-2H2,(H,7,8) . Common synonyms include "Butanoic acid, 2,4-dibromo-" and "2,4-Dibromobutyric acid" . The physical appearance typically ranges from colorless to pale yellow in either liquid or solid form, depending on temperature conditions and purity .

The compound's structural configuration, particularly the positioning of the bromine atoms, provides distinctive chemical reactivity patterns that make it valuable for various synthetic applications. The presence of these halogen atoms enhances the molecule's electrophilicity at specific positions, facilitating nucleophilic substitution reactions commonly employed in the development of more complex chemical compounds .

Physical and Chemical Properties

Chemical Reactivity

From a reactivity perspective, 2,4-dibromobutanoic acid demonstrates behavior typical of α-halogenated carboxylic acids. The compound readily reacts with strong bases and strong oxidizing agents . Under thermal decomposition conditions, it produces carbon dioxide, carbon monoxide, and irritating fumes that present potential hazards in laboratory or industrial settings .

The presence of bromine atoms at the 2 and 4 positions enhances the electrophilicity of these carbon centers, making them highly susceptible to nucleophilic attack. This reactivity profile is particularly valuable in organic synthesis applications where controlled substitution reactions are essential for creating more complex molecular structures .

Stability and Decomposition

-

Dust explosion potential exists when the compound is in powder or granular form and mixed with air

-

The compound behaves as a weak organic acid and exothermically neutralizes bases

-

Potential reactions with strong reducing substances (hydrides, nitrides, alkali metals, and sulfides) can generate flammable hydrogen gas with sufficient heat to cause ignition

-

The compound is incompatible with strong oxidizers, acids, and alkalis

When heated to decomposition temperatures, 2,4-dibromobutanoic acid emits acrid smoke and irritating fumes that pose significant respiratory hazards .

Applications and Uses

Synthetic Applications

The primary value of 2,4-dibromobutanoic acid lies in its utility as an intermediate in organic synthesis . The strategic positioning of the two bromine atoms creates excellent leaving groups for nucleophilic substitution reactions, making this compound particularly useful in multi-step synthetic pathways. These properties enable chemists to introduce various functional groups at specific positions in the carbon backbone.

Toxicological Profile

Acute Toxicity Data

Available toxicological data reveals a moderate acute toxicity profile for 2,4-dibromobutanoic acid. The following quantitative toxicity parameters have been reported:

| Route of Exposure | Species | Parameter | Value |

|---|---|---|---|

| Oral | Rat (male/female) | LD50 | 2,733 mg/kg bw |

| Inhalation | Rat (male/female) | LC50 | > 36 mg/m³ air |

| Dermal | Rat (male/female) | LD50 | > 2,000 mg/kg bw |

Table 1: Acute toxicity parameters for 2,4-dibromobutanoic acid

| Brand/Product Reference | Purity | Price Range | Estimated Delivery |

|---|---|---|---|

| IN-DA00IB5R | 95% | 278.00 € | April 22, 2025 |

| TR-D425188 | Not specified | 143.00-645.00 € | May 2, 2025 |

| 3D-NCA16416 | Min. 95% | To inquire | June 3, 2025 |

Table 2: Commercial availability of 2,4-dibromobutanoic acid

The price variation likely reflects differences in quantity, purity specifications, and supplier manufacturing processes. The availability from multiple vendors indicates ongoing commercial relevance of this compound in research and industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume